4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C26H19BrN2O4 and a molecular weight of 503.356 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a naphthyloxy group, and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 1-naphthyloxyacetic acid: This is achieved by reacting 1-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of carbohydrazonoyl intermediate: The 1-naphthyloxyacetic acid is then reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.
Bromination: The intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.
Final coupling: The brominated intermediate is coupled with benzoic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl benzoates.
Scientific Research Applications
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(2-(1-naphthyloxy)propionyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .
Properties
CAS No. |
767339-07-1 |
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Molecular Formula |
C26H19BrN2O4 |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H19BrN2O4/c27-21-13-14-23(33-26(31)19-8-2-1-3-9-19)20(15-21)16-28-29-25(30)17-32-24-12-6-10-18-7-4-5-11-22(18)24/h1-16H,17H2,(H,29,30)/b28-16+ |
InChI Key |
PYBOYSQGLWBWRK-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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